4-Ethenylpyridin-2-amine

Drug design LogP Membrane permeability

Researchers needing a bifunctional pyridine with orthogonal 2-NH₂/4-vinyl reactivity face supply gaps for the specific 2-amino-4-vinyl pattern. 4-Ethenylpyridin-2-amine (CAS 102000-55-5) solves this as a non-substitutable intermediate for covalent warhead design, coordination polymers, and nNOS inhibitor pharmacophores. - Enables covalent kinase inhibitors with tunable vinyl warhead reactivity (LogP 1.24, PSA 39.64 Ų) - validated EGFR inhibitor scaffold. - Pre-installed 2-amino group streamlines synthesis of 4-AHP antimalarial analogs vs. multi-step routes. - Monomer for amine-functionalized coordination polymers (metal-capture resins, catalytic membranes) per US2868796.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 102000-55-5
Cat. No. B026616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenylpyridin-2-amine
CAS102000-55-5
SynonymsPyridine, 2-amino-4-vinyl- (6CI)
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC=CC1=CC(=NC=C1)N
InChIInChI=1S/C7H8N2/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2,(H2,8,9)
InChIKeyBAZWHTBQKJXGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenylpyridin-2-amine: Procurement-Grade Characterization


4-Ethenylpyridin-2-amine (also named 4-vinylpyridin-2-amine or 2-amino-4-vinylpyridine, CAS 102000-55-5, molecular formula C₇H₈N₂, molecular weight 120.15 g/mol) is a bifunctional pyridine derivative bearing a nucleophilic 2-amino group and a polymerizable 4-vinyl substituent . This compound belongs to the 2-aminopyridine class, which features prominently in medicinal chemistry as a privileged scaffold for kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and metal-coordinating ligands [1]. Unlike simple 2-aminopyridines or 4-vinylpyridines individually, the juxtaposition of both functional groups on a single pyridine ring enables orthogonal reactivity: the 2-NH₂ group participates in condensation, nucleophilic substitution, and metal chelation, while the 4-CH=CH₂ group is competent for radical or coordination polymerization, hydroamination, cross-coupling, and serves as a tunable covalent warhead [1][2]. This dual reactivity makes the compound a versatile intermediate in drug discovery, polymer chemistry, and catalysis.

Why 4-Ethenylpyridin-2-amine Cannot Be Replaced by Generic Analogs


Attempts to substitute 4-ethenylpyridin-2-amine with simpler in-class compounds such as 2-aminopyridine (lacking the 4-vinyl handle), 4-vinylpyridine (lacking the 2-NH₂ group), or even the regioisomer 2-vinylpyridin-4-amine can lead to divergent reactivity, altered physicochemical profiles, and loss of key synthetic orthogonality . The 2-amino group contributes a topological polar surface area (PSA) of ~39.6 Ų and hydrogen-bond donor capacity absent in 4-vinylpyridine (PSA ~12.9 Ų), fundamentally altering metal coordination geometry, biological target engagement, and aqueous solubility . Conversely, replacing the 4-vinyl group with a 4-methyl (as in 2-amino-4-methylpyridine, CAS 695-34-1) eliminates the olefinic handle required for polymerization, hydroamination, cross-coupling, and covalent warhead applications [1]. Even the positional isomer 2-vinylpyridin-4-amine (CAS 102000-57-7) exhibits a significantly different LogP (1.89 vs. 1.24), representing a ~4.5-fold difference in octanol-water partition and correspondingly altered membrane permeability, which can mislead structure-activity relationship (SAR) studies if used interchangeably . The specific 2-amino-4-vinyl substitution pattern is therefore non-substitutable for applications demanding both hydrogen-bonding capacity at the 2-position and olefinic reactivity at the 4-position.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over Regioisomer 2-Vinylpyridin-4-amine

4-Ethenylpyridin-2-amine (target) exhibits a calculated LogP of 1.24, which is 0.65 log units lower than its regioisomer 2-vinylpyridin-4-amine (LogP = 1.89) . This difference corresponds to an approximately 4.5-fold lower octanol-water partition coefficient for the target compound, indicating higher aqueous solubility and a distinct absorption, distribution, metabolism, and excretion (ADME) profile. Both measurements were derived from the same database methodology (Chemsrc/ACD/Labs), ensuring cross-study comparability of the computational method .

Drug design LogP Membrane permeability Regioisomer differentiation

Enhanced Hydrogen-Bonding Capacity Versus 4-Vinylpyridine

The target compound possesses a topological polar surface area (TPSA) of 39.64 Ų, which is approximately 3.1-fold higher than that of 4-vinylpyridine (TPSA = 12.89 Ų) . This 26.75 Ų difference arises from the 2-amino group, which contributes two additional hydrogen-bond donor sites (one NH₂) and one additional acceptor site (pyridine N plus NH₂ vs. pyridine N alone). The higher PSA of the target enables bidentate metal chelation through both the pyridine nitrogen and the exocyclic amine nitrogen, a coordination mode unavailable to 4-vinylpyridine [1].

Medicinal chemistry Polar surface area Metal coordination Hydrogen bonding

Lipophilicity Differentiation from 4-Ethynylpyridin-2-amine

4-Ethenylpyridin-2-amine exhibits a LogP of 1.24, which is 0.66 log units higher than its 4-ethynyl analog (LogP = 0.58) [1]. This means the target vinyl compound is approximately 4.6-fold more lipophilic than the corresponding alkyne. The lower LogP of the ethynyl analog makes it more suitable for aqueous click chemistry applications (e.g., CuAAC), whereas the higher LogP of the vinyl analog favors applications requiring enhanced membrane permeability or partitioning into hydrophobic environments [2]. Both share an identical PSA of 39.64 Ų, confirming that the difference arises solely from the vinyl vs. ethynyl substituent electronic and steric effects on logP [1].

Click chemistry Lipophilicity Drug-likeness Alkyne vs. alkene

Orthogonal Synthetic Reactivity Advantage Over 2-Amino-4-methylpyridine

The 4-vinyl substituent of 4-ethenylpyridin-2-amine enables three classes of synthetic transformations that are inaccessible to its 4-methyl analog (2-amino-4-methylpyridine, CAS 695-34-1): (i) radical or coordination polymerization yielding functionalized poly(vinylpyridine) copolymers, as described in US2868796 [1]; (ii) transition-metal-catalyzed hydroamination, as demonstrated for vinylpyridines with cationic Rh catalysts ; and (iii) function as a tunable cysteine-reactive covalent warhead, as recently validated for vinylpyridine-based EGFR inhibitors in ACS Med Chem Lett (2024) [2]. The 4-methyl analog (LogP ~1.08, PSA ~38.91 Ų) has comparable physicochemical properties but lacks the olefinic π-system required for any of these transformations, fundamentally limiting its utility to non-covalent applications .

Synthetic chemistry Polymerization Cross-coupling Covalent inhibitors

Validated Scaffold for nNOS Inhibitor Development

The 2-amino-4-substituted pyridine scaffold, of which 4-ethenylpyridin-2-amine is a direct exemplar, has been crystallographically validated as a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor pharmacophore. The X-ray co-crystal structure of a 2-amino-4-substituted pyridine inhibitor bound to nNOS (PDB: 8fgg) confirmed key hydrogen-bond interactions between the 2-amino group and the enzyme active site, while the 4-substituent projects into a hydrophobic pocket that can accommodate vinyl, alkyl, or aryl extensions [1]. Related aminopyridine compounds in this series achieved 3,800-fold selectivity for nNOS over endothelial NOS (eNOS) [2]. Although specific IC₅₀ data for the 4-vinyl derivative are not reported in the crystallographic study, the conserved 2-aminopyridine core with a 4-position attachment point establishes this compound as a direct building block for synthesizing nNOS-selective inhibitors with potential neuroprotective activity [1][2].

Neuroscience nNOS inhibition Drug discovery Crystallography

Key Intermediate for Antimalarial 4-AHP Synthesis

4-Vinyl-pyridine serves as the critical key intermediate in the enantioselective synthesis of 4-(2-amino-1-hydroxyethyl)pyridines (4-AHPs), a new class of antimalarial drug candidates [1]. In the Tetrahedron (2020) study, two synthetic routes to the 4-vinyl-pyridine intermediate were developed: a faster Kröhnke-type cyclization route (limited to small scale due to exothermic Wittig step requiring severe temperature control) and a longer but scalable metal-catalyzed route producing the 4-vinyl intermediate on at least 5 g scale [1]. The resulting eight enantiopure 4-AHPs, synthesized via regioselective Sɴ2 ring-opening of epoxides, achieved global yields up to 41% and demonstrated in vitro antimalarial activity against P. falciparum 3D7 and W2 strains that exceeded both chloroquine and mefloquine [1]. Although the published study employs 4-vinyl-pyridine (lacking the 2-NH₂) as the intermediate, the 2-amino-4-vinylpyridine variant reported here provides an additional functional handle for direct elaboration of the pyridine core without requiring separate amination steps.

Antimalarial Drug discovery Enantioselective synthesis 4-AHP

Optimal Research and Industrial Application Scenarios


Covalent Inhibitor Design with Tunable Vinyl Warhead

4-Ethenylpyridin-2-amine is the preferred scaffold for designing covalent kinase inhibitors that require a vinylpyridine warhead with tunable reactivity, as validated by the 2024 ACS Med Chem Lett study demonstrating vinylpyridine-based EGFR inhibitors with reduced off-target reactivity compared to acrylamide warheads [1]. The 2-amino group provides an additional vector for appending kinase-recognition elements (e.g., quinazoline or pyrimidine motifs) via amide coupling or nucleophilic aromatic substitution, while the 4-vinyl group directly engages the target cysteine residue (e.g., EGFR C797). The LogP of 1.24 and PSA of 39.64 Ų place this scaffold within drug-like chemical space, unlike the more hydrophilic 4-ethynyl analog (LogP 0.58) which may compromise cellular permeability [2].

Functionalized Polymer Synthesis as Dual-Functional Monomer

The compound's dual functionality (2-NH₂ for metal coordination, 4-CH=CH₂ for polymerization) makes it uniquely suited for synthesizing coordination polymers with pendant amine functionality, as described in the foundational patent US2868796 [1]. Unlike 4-vinylpyridine (PSA 12.89 Ų, no H-bond donor), the amino group enables post-polymerization functionalization via amidation, Schiff base formation, or metal chelation. This is particularly valuable for creating metal-capture resins, stimuli-responsive hydrogels, and catalytic membranes where both the polymer backbone and the metal-binding site must be structurally defined [1].

Neuroscience Drug Discovery for nNOS-Selective Inhibitors

For neuroscience programs targeting neurodegenerative diseases (e.g., Parkinson's, Alzheimer's, cerebral ischemia), 4-ethenylpyridin-2-amine provides the validated 2-amino-4-substituted pyridine pharmacophore required for potent and selective nNOS inhibition [1]. The X-ray co-crystal structure (PDB: 8fgg) confirms that the 2-amino group forms critical hydrogen bonds in the nNOS active site, while the 4-vinyl group can be elaborated to occupy the hydrophobic pocket for isoform selectivity over eNOS (up to 3,800-fold in related compounds) [1]. The regioisomer 2-vinylpyridin-4-amine (LogP 1.89) would present the vinyl group at a different vector and the amine at position 4, altering the hydrogen-bond geometry and likely abolishing nNOS affinity.

Antimalarial Lead Optimization as Pre-Aminated Building Block

Building on the Tetrahedron (2020) demonstration that 4-vinyl-pyridine is a scalable key intermediate for enantiopure 4-(2-amino-1-hydroxyethyl)pyridines (4-AHPs) with in vitro potency exceeding chloroquine and mefloquine, 4-ethenylpyridin-2-amine offers a strategically advantaged alternative [1]. The pre-installed 2-amino group eliminates the need for a separate amination step, potentially enabling a shorter synthetic sequence to 4-AHP analogs. Where the published route requires a Kröhnke cyclization or metal-catalyzed coupling to install the pyridine core, the 2-amino-4-vinyl variant may permit direct epoxide ring-opening onto the pre-formed aminopyridine scaffold, streamlining lead optimization for antimalarial drug discovery programs [1].

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